
(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the class of compounds known as enamides, which have been shown to possess a wide range of biological activities. In
Mechanism of Action
The mechanism of action of ((2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (this compound)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide has a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes involved in the progression of Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of ((2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide is its potential as a therapeutic agent in the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are a number of future directions for research on ((2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide. One area of research is the development of new methods for synthesizing this compound that are more efficient and produce higher yields. Another area of research is the investigation of the potential of this compound as a therapeutic agent in the treatment of other diseases, including infectious diseases and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of (this compound)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide and to identify any potential side effects or toxicity associated with its use.
Synthesis Methods
The synthesis of ((2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide involves the reaction of 3-bromo-4-methoxybenzaldehyde with malononitrile in the presence of ethyl cyanoacetate and ammonium acetate to form the corresponding cyanoenamine. The cyanoenamine is then reacted with 2-hydroxybenzaldehyde in the presence of acetic acid to form the desired product. The yield of the product is typically around 60%.
Scientific Research Applications
((2E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide has been shown to possess a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. It has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-23-16-7-6-11(9-13(16)18)8-12(10-19)17(22)20-14-4-2-3-5-15(14)21/h2-9,21H,1H3,(H,20,22)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNZVPLPSBRZMF-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

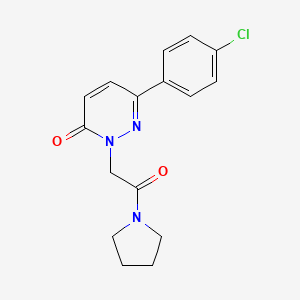
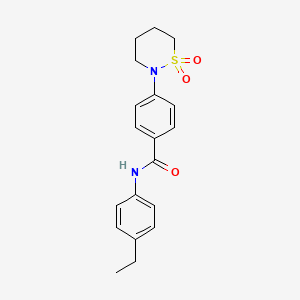
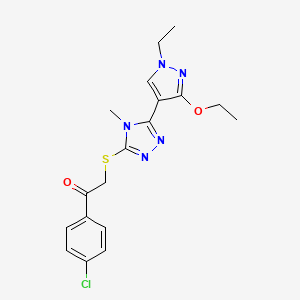
![N-[(6-bromopyridin-3-yl)sulfonyl]-2-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2424703.png)
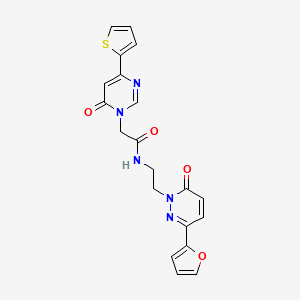
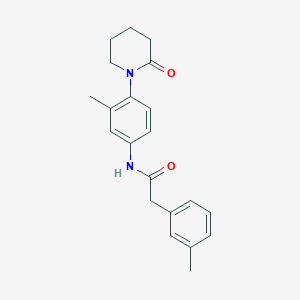
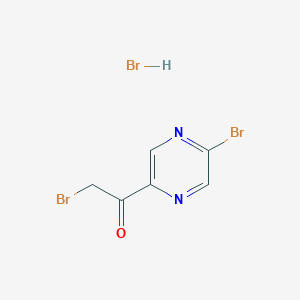
![N-{3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-2-pyridinyl}-N-methylamine](/img/structure/B2424707.png)
![4-[(1E)-(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2424708.png)
![butyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2424709.png)
![Methyl 2-{[(4-chlorophenyl)methylene]amino}-3-phenylpropanoate](/img/structure/B2424710.png)
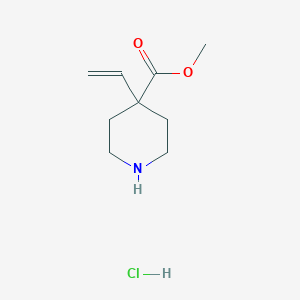
![3-amino-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2424714.png)
![N-[4-[(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B2424716.png)